molecular formula C17H20N2O4S B5781698 N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea

N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea

Cat. No. B5781698
M. Wt: 348.4 g/mol
InChI Key: YZGLHROMBZAMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as DMPT, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the thiourea family, which has been shown to possess a wide range of biological activities. DMPT has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, which may contribute to its antiproliferative activity. This compound has also been found to induce oxidative stress in cancer cells, which may contribute to its ability to induce apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its antiproliferative activity, this compound has been shown to possess antioxidant activity, which may be beneficial for the treatment of various diseases associated with oxidative stress. This compound has also been found to exhibit anti-inflammatory activity, which may have potential therapeutic applications for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. This compound is also relatively inexpensive compared to other anticancer agents, making it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which may limit its potential use in certain applications.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea. One potential direction is to further investigate the mechanism of action of this compound and identify the specific cellular pathways involved in its antiproliferative activity. Another direction is to explore the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to determine the safety and toxicity profile of this compound in vivo, which will be important for its potential use in clinical settings.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized through a series of chemical reactions involving the reaction of 2,4-dimethoxyaniline and 2,5-dimethoxybenzoyl isothiocyanate. The product obtained from this reaction is then treated with hydrochloric acid to yield this compound. The synthesis method for this compound has been extensively studied and optimized to produce high yields of the compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(2,5-dimethoxyphenyl)thiourea has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a potential anticancer agent. This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-20-11-6-8-15(22-3)14(9-11)19-17(24)18-13-7-5-12(21-2)10-16(13)23-4/h5-10H,1-4H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGLHROMBZAMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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